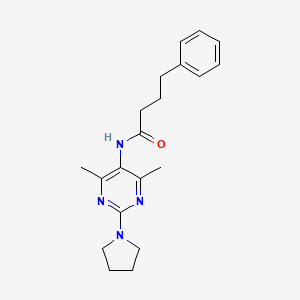
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide, also known as DMPPB, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are significant in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects, including antitumor, antiviral, antimicrobial, and anti-inflammatory activities. Their versatility allows for the design of compounds with specific therapeutic targets, leveraging the pyrimidine core as a platform for structural innovation. The synthesis and application of these compounds are driven by their ability to interact with biological systems through various mechanisms, highlighting their potential as lead molecules for drug development (Parmar, Vala, & Patel, 2023).
Pyrimidine Scaffolds in Drug Discovery
Research on pyrimidine scaffolds has contributed significantly to drug discovery, particularly in identifying compounds with anti-cancer properties. Pyrimidine-based compounds have been explored for their potential to inhibit key pathways involved in cancer cell proliferation and survival. This exploration includes the design and synthesis of derivatives that act on specific molecular targets, offering pathways for the development of novel cancer therapies. The ongoing research emphasizes the importance of pyrimidine derivatives in the synthesis of compounds with enhanced pharmacological profiles (Rashid et al., 2021).
Pyrimidine Analogs in Biological Applications
The study of pyrimidine analogs extends beyond their therapeutic potential to include various biological applications, such as their role as synthetic intermediates in organic chemistry and their use in developing diagnostic tools and biochemical probes. These applications are facilitated by the structural diversity and chemical reactivity of pyrimidine derivatives, allowing for targeted modifications to meet specific research or therapeutic goals (JeelanBasha & Goudgaon, 2021).
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-19(16(2)22-20(21-15)24-13-6-7-14-24)23-18(25)12-8-11-17-9-4-3-5-10-17/h3-5,9-10H,6-8,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNKIQUPFYBPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

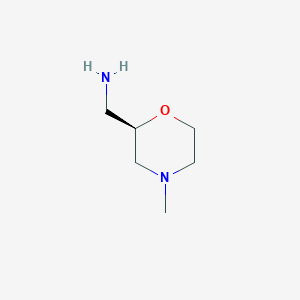
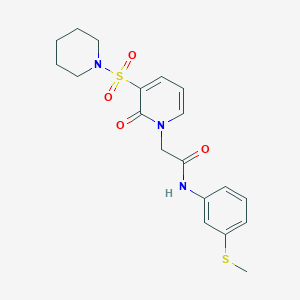
![(1-{3-[4-(Methylpropyl)phenoxy]propyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B2868754.png)
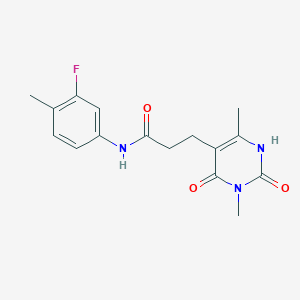
![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)
![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)
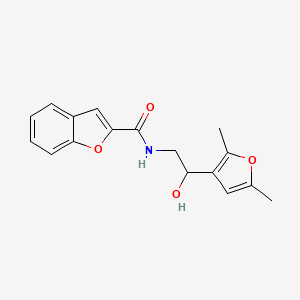
![Methyl 2-amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2868770.png)